5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is a chemical compound that belongs to the class of naphthalenones It is characterized by a naphthalene core structure with a dihydro and oxiranylmethoxy substitution
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) can be achieved through several synthetic routes. One efficient method involves the use of a palladium-catalyzed one-pot synthesis. This method employs 2-iodocyclohex-2-enones and 1-alkynes in the presence of a palladium complex and silver acetate as catalysts. The reaction proceeds through the formation of a conjugated enyne, followed by a Diels-Alder cycloaddition to yield the desired naphthalenone derivative .
Chemical Reactions Analysis
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxiranylmethoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The oxiranylmethoxy group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) can be compared with other naphthalenone derivatives such as:
3,4-Dihydronaphthalen-1(2H)-one: This compound lacks the oxiranylmethoxy substitution and has different reactivity and applications.
1-Tetralone: Similar to 3,4-dihydronaphthalen-1(2H)-one, but with a different substitution pattern, leading to distinct chemical properties and uses.
Properties
CAS No. |
151528-55-1 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2/t9-/m0/s1 |
InChI Key |
IINAKVBHQXNCON-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C(C=CC=C2OC[C@@H]3CO3)C(=O)C1 |
SMILES |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
Synonyms |
(S)-3,4-Dihydro-5-(oxiranylmethoxy)-1(2H)-naphthalenone; |
Origin of Product |
United States |
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